LY3007113

p38 MAPK Isoform selectivity Chemical biology

LY3007113 is an orally bioavailable, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α isoform. Developed by Eli Lilly and Company as a pyridopyrimidine derivative, this small molecule was advanced to a Phase 1 clinical trial (NCT01463631) in patients with advanced cancer.

Molecular Formula Unknown
Molecular Weight 0
Cat. No. B1150115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY3007113
SynonymsLY3007113;  LY-3007113;  LY 3007113.; Unknown
Molecular FormulaUnknown
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

LY3007113: A p38α-Selective MAPK Inhibitor with Defined Human Pharmacokinetic and Safety Profile for Cancer Research


LY3007113 is an orally bioavailable, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α isoform [1]. Developed by Eli Lilly and Company as a pyridopyrimidine derivative, this small molecule was advanced to a Phase 1 clinical trial (NCT01463631) in patients with advanced cancer [2]. The trial established a maximum tolerated dose (MTD) of 30 mg every 12 hours and characterized its pharmacokinetic (PK) and pharmacodynamic (PD) parameters in humans [2]. Unlike dual p38α/β inhibitors such as ralimetinib (LY2228820), LY3007113’s selectivity for p38α offers a distinct tool for dissecting isoform-specific biology in oncology and inflammatory disease research [3].

Why p38 MAPK Inhibitors Are Not Interchangeable: The Case for LY3007113-Specific Procurement


p38 MAPK inhibitors exhibit divergent isoform selectivity profiles, distinct adverse event signatures, and variable target engagement kinetics in humans. LY3007113’s p38α-selective inhibition contrasts with the dual p38α/β activity of ralimetinib (LY2228820) and losmapimod [1]. Its unique toxicity profile—notably tremor at 33% incidence—has not been reported for other p38 inhibitors in clinical development [2]. Furthermore, the compound’s pyridopyrimidine scaffold yields distinct metabolic pathways, producing active metabolites (LSN3025641, LSN3047151) with 2- to 3-fold lower potency than the parent compound [3]. These molecular and clinical differences preclude simple substitution of LY3007113 with other p38 inhibitors in research applications where isoform selectivity, metabolic fate, or human safety data are critical decision factors.

LY3007113 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Isoform Selectivity: p38α-Specific vs. Dual p38α/β Inhibition

LY3007113 is reported to selectively target p38α, whereas ralimetinib (LY2228820) inhibits both p38α and p38β isoforms [1]. This difference in isoform selectivity is based on clinical trial annotations; however, quantitative IC50 values for LY3007113 against individual p38 isoforms (α, β, γ, δ) are not publicly available in peer-reviewed literature. Therefore, this differentiation is classified as class-level inference based on clinical trial target designations.

p38 MAPK Isoform selectivity Chemical biology

Maximum Tolerated Dose in Humans: 10-Fold Lower Than Ralimetinib

In separate Phase 1 studies, the MTD of LY3007113 was 30 mg Q12H [1], while the recommended Phase 2 dose (RP2D) of ralimetinib was 300 mg Q12H [2]. This represents an approximately 10-fold difference in the clinically achievable dose level. The lower MTD of LY3007113 was constrained by dose-limiting toxicities (DLTs) including upper gastrointestinal hemorrhage and increased hepatic enzyme at 40 mg Q12H [1].

Oncology Phase 1 clinical trial Dose selection

Target Engagement: Suboptimal Pharmacodynamic Response Despite High Initial Inhibition

In the Phase 1 study, 22 of 24 patients (91.7%) achieved >60% maximal p-MAPKAP-K2 inhibition after a single dose of LY3007113 [1]. However, the predefined biologically effective dose (BED) threshold—maximal inhibition of 80% and sustained minimal inhibition of 60% for up to 6 hours—was not met [1]. After repeated dosing, interpatient variability increased and mean inhibition declined, indicating a failure to sustain target engagement [1]. For ralimetinib, quantitative PD inhibition data are not reported in the abstract, preventing direct comparison.

Pharmacodynamics Biomarker MAPKAP-K2

Clinical Activity: Modest Stable Disease Rate with No Objective Responses

LY3007113 produced stable disease in 3 of 27 evaluable patients (11.1%) with no complete or partial responses [1]. In comparison, ralimetinib achieved stable disease in 19 of 89 patients (21.3%) and also no objective responses [2]. This represents a 2-fold difference in disease stabilization rate, though the small sample sizes and different patient populations limit the strength of this cross-study comparison.

Cancer Clinical response Stable disease

Unique Toxicity Signature: Tremor as a Differentiating Adverse Event

Treatment-related tremor occurred in 33.3% of patients (9/27) receiving LY3007113 [1], a neurological adverse event not reported as prominent for ralimetinib, where the most common drug-related adverse events were rash, fatigue, nausea, constipation, pruritus, and vomiting [2]. This differential toxicity profile may reflect distinct tissue distribution or off-target activities of the pyridopyrimidine scaffold.

Safety Toxicity Adverse events

Optimal Applications of LY3007113 in Scientific Research and Drug Discovery


p38α Isoform-Specific Signaling Studies

LY3007113 is the preferred tool compound for investigating p38α-specific signaling pathways without confounding p38β inhibition, as supported by its clinical trial annotation as a p38α-selective agent [1]. Researchers studying p38α-dependent cytokine production, cell migration, or apoptosis can use LY3007113 to attribute effects specifically to the α isoform, particularly in cell types where p38β expression may be low or absent.

In Vitro Pharmacological Profiling and Screening Panels

With its well-characterized human PK/PD profile [2], LY3007113 serves as an ideal reference compound for in vitro p38 inhibitor screening campaigns. Its known metabolic pathway—including two active metabolites (LSN3025641 and LSN3047151) with 2- to 3-fold lower potency [2]—provides a benchmark for evaluating metabolic stability and metabolite activity of novel p38 inhibitors.

In Vivo Efficacy Studies Requiring Defined Dose-Response Relationships

Despite its clinical termination, LY3007113’s precisely defined MTD (30 mg Q12H), dose-proportional PK, and time-independent pharmacokinetics [2] make it suitable for in vivo pharmacology studies where a narrow therapeutic window is acceptable (e.g., proof-of-mechanism studies in xenograft models). Researchers can leverage the established human dosing data to back-calculate equivalent doses for murine models.

Neurological Safety Assessment of p38 Inhibitors

The tremor signal observed in 33% of patients treated with LY3007113 [2] makes this compound a unique tool for studying p38 MAPK-dependent neurological effects. Neuroscience researchers can use LY3007113 to investigate whether p38α inhibition contributes to motor dysfunction, providing a mechanistic bridge between kinase inhibition and clinical neurotoxicity.

Quote Request

Request a Quote for LY3007113

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.